Fingolimod Lauryl Sulfate

Description

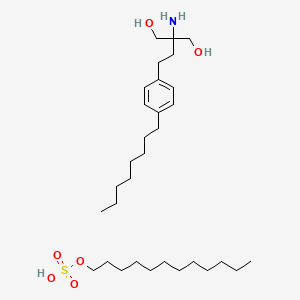

Structure

2D Structure

Properties

CAS No. |

1967800-35-6 |

|---|---|

Molecular Formula |

C31H59NO6S |

Molecular Weight |

573.9 g/mol |

IUPAC Name |

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C19H33NO2.C12H26O4S/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-12,21-22H,2-8,13-16,20H2,1H3;2-12H2,1H3,(H,13,14,15) |

InChI Key |

XTLZVNMZICNQBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for Fingolimod and Analogous Structures

Established Organic Synthesis Routes for the Fingolimod (B1672674) Core

The synthesis of the fingolimod core, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, has been approached through several established routes. A primary challenge in these syntheses is the efficient construction of the 2-amino-1,3-propanediol (B45262) head group attached to the lipophilic tail. derpharmachemica.comresearchgate.net

One common strategy begins with the alkylation of diethyl 2-acetamidomalonate with a suitable phenethyl bromide derivative. derpharmachemica.comresearchgate.netresearchgate.net This is followed by reduction of the malonate and subsequent deprotection steps to yield the final aminodiol structure. researchgate.net For instance, a synthesis starting from diethyl acetamidomalonate and proceeding through a six-step sequence has been reported. researchgate.net

Another approach involves a Friedel-Crafts acylation of a substituted benzene (B151609) with octanoyl chloride to introduce the octyl side chain. ijacskros.com Subsequent reactions, such as reduction of the resulting ketone, are then carried out to build the rest of the molecule. ijacskros.com A concise route starting from n-octylbenzene and 3-nitropropionic acid utilizes a sequence of Friedel-Crafts acylation, reduction, a double Henry reaction, and finally hydrogenation to afford fingolimod. nih.govresearchgate.net

Alternative starting materials have also been explored. For example, a synthesis beginning with 4-octylbenzaldehyde (B1586120) has been described, which proceeds through the formation of a vinylboronic acid intermediate followed by a Petasis reaction. ijacskros.com Another route utilizes 2-(4-hydroxyphenyl)ethanol, which is converted to its triflate derivative and then subjected to a Grignard reaction with octylmagnesium bromide. ijacskros.com

A seven-step synthesis starting from the readily available octanophenone (B1677104) has also been developed. This method involves reduction of the ketone, Friedel-Crafts acylation, nucleophilic substitution with sodium nitrite, another reduction, a Henry reaction to install the geminal hydroxymethyl groups, and finally reduction of the nitro group to the amine. derpharmachemica.com

| Starting Material | Key Reactions | Reference |

| Diethyl acetamidomalonate | Alkylation, Reduction, Deprotection | derpharmachemica.comresearchgate.netresearchgate.net |

| n-Octylbenzene | Friedel-Crafts acylation, Reduction, Henry reaction, Hydrogenation | nih.govresearchgate.net |

| 4-Octylbenzaldehyde | Wittig-type reaction, Hydroboration, Petasis reaction | ijacskros.com |

| Octanophenone | Reduction, Friedel-Crafts acylation, Henry reaction, Hydrogenation | derpharmachemica.com |

Chemical Derivatization Strategies for Structural Analogs of Fingolimod

The structural framework of fingolimod lends itself to derivatization to explore structure-activity relationships and develop new therapeutic agents. jst.go.jp Modifications have been made to the polar head group, the aromatic backbone, and the aliphatic tail. jst.go.jp

One strategy involves the synthesis of conformationally constrained analogs. For example, by introducing a cyclopentyl ring into the structure, researchers have created analogs with restricted rotation. nih.govacs.org The synthesis of these analogs involved a key rhodium-catalyzed C-H bond amination to form an oxazolidinone intermediate. nih.gov

Another approach to creating analogs is by modifying the head group. For instance, analogs with various amide head groups have been synthesized and evaluated for their cytotoxic activity. researchgate.net The synthesis of these analogs often involves coupling different amines with a carboxylic acid precursor of the fingolimod core.

Furthermore, analogs have been created by introducing substituents onto the phenyl ring or by altering the length of the alkyl chain. windows.net The synthesis of these analogs typically follows similar routes to that of fingolimod, but utilizes appropriately substituted starting materials. For example, (4-alkylphenyl)alkyl halides can be used in place of their unsubstituted counterparts in alkylation reactions. windows.net The introduction of a phenyl ring into the alkyl chain has been explored to modify the physicochemical properties of the molecule. nih.gov

Control of Stereochemistry in Fingolimod Synthesis

Fingolimod possesses a prochiral center at the carbon bearing the amino and two hydroxymethyl groups. While fingolimod itself is a racemic mixture, the synthesis of stereochemically defined analogs has been a focus of research to understand the biological importance of stereochemistry. nih.govnih.gov

The absolute configuration at the quaternary carbon has been shown to affect the immunosuppressive activity of fingolimod analogs. nih.gov Specifically, the (pro-S)-hydroxymethyl group has been identified as being essential for potent activity. nih.gov

Asymmetric synthesis strategies have been employed to produce enantiomerically pure analogs. nih.govacs.org For example, in the synthesis of conformationally constrained analogs, a directed hydrogenation using a Crabtree's catalyst was used to establish the desired stereochemistry of a hydroxyl group, which in turn directed a subsequent hydrogenation to control the stereochemistry of the octylphenyl group. nih.gov The generation of the opposite enantiomer proved more challenging and required the use of a bulky protecting group to achieve the desired stereoselectivity in the hydrogenation step. nih.gov

Another key stereoselective reaction used in the synthesis of analogs is the rhodium-mediated nitrene insertion into a C-H bond, which proceeds with retention of stereochemistry. nih.gov Chiral chromatography is often used to separate and analyze the stereoisomers of both the final products and key intermediates. nih.gov

Analytical Approaches for Purity Assessment and Impurity Profiling in Fingolimod Precursors

Ensuring the purity of fingolimod and its precursors is critical for its use as a pharmaceutical agent. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the primary methods. sepscience.comnih.govresearchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of fingolimod and its impurities in bulk drug and pharmaceutical formulations. ijrpr.comijpcbs.com These methods typically use a C18 or C8 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sepscience.comijrpr.comnih.gov Gradient elution is often employed to achieve baseline separation of fingolimod from its various impurities. sepscience.com

The United States Pharmacopeia (USP) provides a monograph with a 33-minute gradient HPLC method for the assay and organic impurity profiling of fingolimod hydrochloride. sepscience.comsigmaaldrich.com This method allows for the resolution of fingolimod from known impurities such as its hexyl, heptyl, nonyl, and decyl homologs, as well as phenethyl analogs. sigmaaldrich.com

Impurity profiling is a crucial aspect of quality control. Process-related impurities can arise from starting materials, intermediates, or side reactions during the synthesis. derpharmachemica.comnih.govderpharmachemica.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products. researchgate.netnih.gov

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and characterize unknown impurities. nih.govresearchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are also used for the structural elucidation of synthesized impurities. nih.govresearchgate.net

Validated UPLC methods have also been developed for the rapid and sensitive determination of fingolimod and its related substances. nih.govresearchgate.net These methods offer advantages in terms of speed and resolution compared to traditional HPLC.

Molecular Pharmacology of Fingolimod and S1p Receptor Interactions

Biochemical Mechanisms of S1P Receptor Subtype Agonism (S1P1, S1P3, S1P4, S1P5)

Following administration, fingolimod (B1672674) is phosphorylated by sphingosine (B13886) kinases, primarily Sphingosine Kinase 2 (SphK2), to form its active metabolite, fingolimod-phosphate. patsnap.comnih.govfrontiersin.orgresearchgate.net This phosphorylated form acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. nih.govbiomolther.orgncats.io It shows negligible activity at the S1P2 receptor. nih.gov

Fingolimod-phosphate binds with high affinity to these receptors, mimicking the action of the endogenous ligand, S1P. nih.gov The binding affinity and potency of fingolimod-phosphate differ across the receptor subtypes. It demonstrates high potency for S1P1, S1P4, and S1P5, with reported half-maximal effective concentration (EC50) values in the low nanomolar range, while its affinity for S1P3 is slightly lower. nih.gov This interaction initiates a cascade of intracellular signaling events. nih.govbiomolther.org For instance, activation of S1P1, a G-protein coupled receptor (GPCR), leads to the activation of downstream signaling pathways. frontiersin.org Similarly, S1P4 activation can induce mitogen-activated protein kinase (MAPK) activity. frontiersin.org

The table below summarizes the binding and activation properties of fingolimod-phosphate on S1P receptor subtypes.

| Receptor Subtype | Fingolimod-Phosphate Activity | Reported EC50 Values | Key Downstream Signaling Events |

| S1P1 | High-affinity agonist | ~0.3–0.6 nM nih.gov | GRK2-mediated phosphorylation, β-arrestin recruitment biomolther.orgresearchgate.net |

| S1P3 | Agonist | ~3 nM nih.gov | G-protein signaling |

| S1P4 | High-affinity agonist | ~0.3–0.6 nM nih.gov | Induces MAPK activity, RhoA/ROCK activation frontiersin.org |

| S1P5 | High-affinity agonist | ~0.3–0.6 nM nih.gov | G-protein signaling |

| S1P2 | Negligible activity | >10 uM nih.gov | Not significantly modulated by fingolimod-phosphate |

Cellular Processes of S1P Receptor Internalization and Downregulation

A key aspect of fingolimod's mechanism of action involves the internalization and subsequent downregulation of S1P receptors, particularly S1P1. patsnap.combiomolther.org While initial binding of fingolimod-phosphate to S1P1 acts as an agonist, prolonged exposure leads to a process termed "functional antagonism". nih.govnih.gov

Upon binding, the fingolimod-phosphate/S1P1 receptor complex is internalized into the cell. biomolther.orgfrontiersin.org This internalization is mediated by G-protein coupled receptor kinase 2 (GRK2), which phosphorylates the C-terminal tail of S1P1, leading to the recruitment of β-arrestin. biomolther.orgresearchgate.net Unlike the natural ligand S1P, which allows for receptor recycling back to the cell surface, fingolimod-phosphate targets the internalized S1P1 receptor for proteasomal degradation. biomolther.orgaimspress.com This irreversible degradation prevents the receptor from returning to the plasma membrane, resulting in a sustained loss of S1P1 from the cell surface. biomolther.orgaimspress.com This long-lasting downregulation of S1P1 is a critical feature of fingolimod's therapeutic effect. aimspress.com While other S1P receptors (S1P3, S1P4, S1P5) are also internalized upon agonist binding, S1P1 is unique in its permanent downregulation by fingolimod-phosphate. frontiersin.org

Sphingosine Kinase-Mediated Phosphorylation and Activation of Fingolimod

Fingolimod itself is a prodrug and requires phosphorylation to become biologically active. frontiersin.orgbiomolther.org This crucial activation step is carried out by sphingosine kinases (SphK), with Sphingosine Kinase 2 (SphK2) being the primary enzyme responsible for this conversion. nih.govfrontiersin.orgresearchgate.net SphK1 can also phosphorylate fingolimod, but with lower efficiency. oncotarget.com

This enzymatic reaction converts fingolimod into fingolimod-phosphate, its active metabolite. patsnap.comresearchgate.net Fingolimod-phosphate is a structural analog of S1P and can therefore effectively interact with S1P receptors. nih.gov The phosphorylation process is essential for the drug's therapeutic activity, as the non-phosphorylated form of fingolimod does not bind to S1P receptors. ncats.io

The table below outlines the key enzymes and products involved in the metabolic activation of fingolimod.

| Enzyme | Substrate | Product | Biological Role of Product |

| Sphingosine Kinase 2 (SphK2) nih.govfrontiersin.orgresearchgate.net | Fingolimod | Fingolimod-phosphate | Active metabolite, S1P receptor agonist patsnap.comnih.gov |

| Sphingosine Kinase 1 (SphK1) oncotarget.com | Fingolimod | Fingolimod-phosphate | Contributes to phosphorylation to a lesser extent oncotarget.com |

Functional Consequences of S1P Receptor Modulation on Cellular Homeostasis

The modulation of S1P receptors by fingolimod-phosphate has significant functional consequences on cellular homeostasis, primarily through its effects on lymphocyte trafficking. biomolther.orgnih.gov The S1P1 receptor plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. aimspress.comnih.gov By inducing the internalization and degradation of S1P1 on lymphocytes, fingolimod-phosphate effectively traps these immune cells within the lymph nodes. patsnap.combiomolther.org This sequestration prevents their circulation in the bloodstream and subsequent infiltration into the central nervous system. patsnap.com

Beyond its effects on lymphocytes, S1P receptor modulation by fingolimod can also impact other cell types. For example, in oligodendroglial lineage cells, fingolimod-phosphate has been shown to improve the survival of oligodendrocytes and regulate the differentiation of oligodendrocyte progenitor cells in a concentration-dependent manner. nih.gov S1P1 and S1P5 receptors appear to have distinct functions during oligodendroglial development. nih.gov Furthermore, fingolimod can cross the blood-brain barrier and interact with S1P receptors expressed on various neural cells, including astrocytes and microglia, potentially influencing neuroinflammatory processes. patsnap.comnih.gov

Influence of the Lauryl Sulfate Counterion on Pharmaceutical Solid State Properties

Mechanisms of Salt Formation with Lauryl Sulfate (B86663)

The formation of a salt between fingolimod (B1672674) and lauryl sulfate is primarily governed by an acid-base reaction. Fingolimod, possessing a primary amine group, acts as a base and can be protonated. Lauryl sulfate, the conjugate base of the strong acid lauryl sulfuric acid, is an anionic surfactant. In an appropriate solvent system, the protonated amine of fingolimod and the negatively charged sulfate group of the lauryl sulfate anion interact to form an ion pair, leading to the precipitation of the fingolimod lauryl sulfate salt. researchgate.netumn.edu

The thermodynamics of this precipitation are dictated by the ion product (Q) of the fingolimod cation and the lauryl sulfate anion in solution relative to the solubility product (Ksp) of the resulting salt. nih.govacs.org When the ion product exceeds the solubility product, precipitation of the this compound salt is thermodynamically favored. nih.govacs.org This phenomenon is particularly relevant in pharmaceutical formulations and dissolution media where sodium lauryl sulfate (SLS) is often used as a wetting agent or solubilizer. umn.edunih.gov However, for basic drugs, the presence of SLS can sometimes lead to the formation of a less soluble salt, which can negatively impact dissolution rates. acs.orgnih.gov

The kinetics of salt formation are also influenced by the surfactant properties of the lauryl sulfate anion. By reducing the interfacial tension between the newly forming salt nuclei and the surrounding medium, lauryl sulfate can affect the rate of nucleation and crystal growth. nih.govacs.org

Solid-State Forms and Polymorphism in Pharmaceutical Lauryl Sulfate Salts

Pharmaceutical solids can exist in different crystalline forms, a phenomenon known as polymorphism. scielo.brnih.gov These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. scielo.br Such differences in the solid state can lead to variations in crucial physicochemical properties, including melting point, solubility, dissolution rate, and stability. nih.gov Consequently, controlling the polymorphic form of an API is a regulatory and quality control imperative. americanpharmaceuticalreview.com

While extensive research has been conducted on the polymorphic forms of other fingolimod salts, such as the hydrochloride and arylsulfonate salts, specific polymorphic forms of this compound are not extensively detailed in publicly available literature. google.comresearchgate.net However, it is a well-established principle that the choice of counterion has a significant impact on the resulting salt's crystal structure and potential for polymorphism. nih.govtandfonline.com For instance, studies on other drug substances have shown that changing the counterion can lead to the formation of salts with different crystal habits, melting points, and stabilities. researchgate.net It is therefore reasonable to assume that this compound could also exhibit polymorphism, and different crystallization conditions could lead to the isolation of various crystalline forms with distinct properties.

The characterization of any potential polymorphs of this compound would involve a range of analytical techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman or FTIR).

Amorphous Solid Dispersion and Pseudopolymorphism Considerations for Drug-Lauryl Sulfate Complexes

Amorphous Solid Dispersions (ASDs)

For poorly soluble drugs, formulating them as an amorphous solid dispersion (ASD) is a common strategy to enhance their dissolution and bioavailability. nih.govnih.gov An ASD consists of the amorphous drug molecularly dispersed within a polymer matrix. nih.gov Surfactants like sodium lauryl sulfate are sometimes included in ASD formulations. google.comacs.org

In the context of fingolimod, creating an ASD of this compound within a suitable polymer carrier could be a viable formulation approach. The lauryl sulfate, in this case, would not only be the counterion but could also act as a plasticizer or a crystallization inhibitor, potentially enhancing the physical stability of the amorphous form. tandfonline.com The presence of lauryl sulfate can also improve the wetting and dissolution of the formulation. nih.gov However, the inclusion of surfactants in ASDs can also introduce complexities, such as the potential for the surfactant to accelerate drug crystallization depending on the specific drug, polymer, and surfactant combination. acs.org

The preparation of such an ASD would typically involve dissolving the this compound and the polymer in a common solvent, followed by rapid solvent removal through techniques like spray drying or hot-melt extrusion. nih.gov

Pseudopolymorphism

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice of the compound. scielo.bruomustansiriyah.edu.iq These forms are distinct from true polymorphs. The presence of a solvent molecule, particularly water in the case of a hydrate (B1144303), can significantly alter the solid-state properties of the drug, including its solubility and stability. uomustansiriyah.edu.iqsemanticscholar.org

Given that water is often present during pharmaceutical processing, the potential for this compound to form hydrates should be considered. The hygroscopic nature of both the fingolimod moiety and the sulfate group could make hydrate formation a possibility under certain relative humidity conditions. Characterization techniques such as thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) would be essential to identify and characterize any potential pseudopolymorphs of this compound.

Hygroscopicity and Physical Stability of Lauryl Sulfate Salt Forms

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical property for pharmaceutical solids. semanticscholar.org Excessive moisture uptake can lead to physical changes such as deliquescence, caking, and alterations in flow properties, as well as chemical degradation. semanticscholar.org The hygroscopicity of a pharmaceutical salt is influenced by both the API and the counterion. acs.org

Physical Stability

The physical stability of a pharmaceutical salt refers to its ability to maintain its solid-state form over time and under various stress conditions, such as changes in temperature and humidity. epo.org For crystalline forms, this involves preventing transitions to other polymorphic or pseudopolymorphic forms. researchgate.net For amorphous forms, the key stability concern is the prevention of crystallization. nih.gov

The lauryl sulfate counterion can influence the physical stability of fingolimod salt. The long alkyl chain of the lauryl sulfate may introduce a degree of lipophilicity to the salt, which could, in some cases, reduce hygroscopicity and improve physical stability compared to smaller, more hydrophilic counterions. However, the surfactant nature of lauryl sulfate could also potentially disrupt the crystal lattice or plasticize an amorphous form, which might negatively impact stability. acs.org Stability testing under accelerated conditions (e.g., elevated temperature and humidity) would be necessary to determine the long-term physical stability of any solid form of this compound. epo.org

Computational and Structural Modeling of S1p Receptor Modulators and Drug Salts

Molecular Docking Simulations for Ligand-Receptor Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, enabling the elucidation of binding modes and the nature of intermolecular interactions. For S1P receptor modulators, docking simulations are crucial for understanding how these ligands interact with the five subtypes of S1P receptors (S1P₁-₅). frontiersin.orgnih.gov

The active form of Fingolimod (B1672674), Fingolimod-phosphate, acts as an agonist, particularly at the S1P₁ receptor, which is a G protein-coupled receptor (GPCR). mdpi.comnih.gov Docking studies using the crystal structure of the S1P₁ receptor have been performed to pinpoint the key amino acid residues in the active site that are critical for binding. frontiersin.orgnih.gov These simulations reveal that the phosphate (B84403) moiety of Fingolimod-phosphate is essential for strong binding, forming crucial interactions with specific residues in the receptor's binding pocket. nih.govnih.gov

In silico docking experiments with the Molecular Operating Environment (MOE®) software package have been used to compare the binding of unphosphorylated Fingolimod with its phosphorylated enantiomers, (S)- and (R)-Fingolimod-phosphate. nih.gov While unphosphorylated Fingolimod can fit into the active site, its calculated binding energy is less favorable compared to its phosphorylated forms. frontiersin.orgnih.gov For example, one study calculated a minimal energy of conformer value of -13.5 kcal/mol for unphosphorylated fingolimod docked to S1P₁. frontiersin.orgnih.gov Another study calculated the binding energy of FTY720-phosphate to be -141.98 kcal/mol. goettingen-research-online.de These findings underscore the importance of the phosphate group for high-affinity binding and subsequent receptor activation.

The key interactions typically involve the polar head of the ligand engaging with charged and polar residues in the receptor, while the hydrophobic tail, in the case of Fingolimod the octylphenyl group, settles into a hydrophobic pocket formed by nonpolar residues. nih.govnih.gov Docking simulations help identify these specific interactions, which is vital for designing more selective and potent S1P receptor modulators. frontiersin.orgnih.gov

| Compound | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Fingolimod (unphosphorylated) | -13.5 | frontiersin.orgnih.gov |

| Fingolimod-phosphate | -141.98 | goettingen-research-online.de |

| ST-1893 (phosphorylated) | -150.15 | goettingen-research-online.de |

| ST-1894 (phosphorylated) | -156.47 | goettingen-research-online.de |

Molecular Dynamics Simulations of S1P Receptor-Fingolimod Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the binding pose, reveal conformational changes in the receptor upon ligand binding, and be used to calculate binding free energies.

Extensive MD simulations, with trajectories spanning microseconds, have been conducted on S1P₁ receptor systems complexed with its natural ligand, S1P, as well as with Fingolimod-phosphate. mdpi.comacs.org These simulations confirm that ligands like S1P and Fingolimod-phosphate remain stably bound within the receptor's binding pocket. acs.org The simulations show that the initial binding of the ligand can be guided by key residues like Glu121³·²⁹, with stabilization in the pocket achieved through interactions with residues such as Arg292⁷·³⁴. acs.org

MD simulations are also instrumental in understanding the mechanism of receptor activation. Upon stable binding of an agonist like Fingolimod-phosphate, conformational changes are observed, such as the movement of tryptophan residue Trp269⁶·⁴⁸ and an increase in the distance between transmembrane helices 3 (TM3) and 6 (TM6). acs.org This movement opens up an intracellular binding pocket, facilitating the coupling of G proteins and initiating downstream signaling. acs.org

Furthermore, methods like the linear interaction energy (LIE) can be applied to MD simulation trajectories to calculate binding free energies. mdpi.comnih.gov In one study, the average computed binding free energy for Fingolimod-phosphate with the wild-type S1P₁ receptor was -11.60 kcal/mol. mdpi.comnih.gov These computational predictions can be correlated with experimental data, such as IC₅₀ values, to validate and refine the simulation parameters. mdpi.comnih.gov

| Ligand | Receptor | Computed Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Sphingosine-1-phosphate (S1P) | Wild-Type S1P₁ | -13.76 | mdpi.comnih.gov |

| Fingolimod-phosphate | Wild-Type S1P₁ | -11.60 | mdpi.comnih.gov |

| Ponesimod | Wild-Type S1P₁ | -11.25 | mdpi.comnih.gov |

| Ozanimod (B609803) | Wild-Type S1P₁ | -8.2 | nih.gov |

Quantum Chemical Calculations for Intermolecular Interactions in Salt Crystals

The formation of a salt, such as Fingolimod Lauryl Sulfate (B86663), involves strong intermolecular interactions between the ionized drug molecule (cation) and the counter-ion (anion). Quantum chemical calculations offer a highly accurate method for quantifying the energetics and nature of these interactions within the crystal lattice.

Methods like Density Functional Theory (DFT) and high-level ab initio calculations such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed to study these interactions. plos.orgohiolink.edu For a salt like Fingolimod Lauryl Sulfate, the primary interaction is the ionic bond or salt bridge between the protonated primary amine of Fingolimod (R-NH₃⁺) and the negatively charged sulfate group of lauryl sulfate (R'-OSO₃⁻). Quantum calculations can determine the energy of this salt bridge, which can be substantial, often in the range of -20 to -70 kJ/mol even in aqueous solutions. plos.org

Beyond the primary ionic interaction, these calculations can also characterize other non-covalent interactions that contribute to the stability of the crystal structure. frontiersin.org These include:

Hydrogen Bonds: The protonated amine of Fingolimod and its hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the lauryl sulfate anion are strong hydrogen bond acceptors.

Van der Waals Interactions: The long alkyl chain of lauryl sulfate and the octylphenyl group of Fingolimod contribute significant van der Waals forces, which are crucial for crystal packing.

By performing these calculations on a model of the Fingolimod-Lauryl Sulfate pair, it is possible to obtain a detailed understanding of the geometry and strength of the intermolecular forces that hold the salt crystal together. frontiersin.orgmdpi.com

Predictive Modeling for Salt Formation and Polymorphic Stability

Selecting an appropriate counter-ion to form a stable salt is a critical step in pharmaceutical development. Computational models can predict the likelihood of salt formation and the relative stability of different polymorphic forms, streamlining the experimental screening process. researchgate.netxtalpi.com

A fundamental principle used in predicting salt formation is the "rule of three," which suggests that a difference in pKa (ΔpKa) between the base (Fingolimod) and the acid (Lauryl Sulfuric Acid) of greater than 3 units will likely result in stable salt formation due to proton transfer. researchgate.net The pKa of Fingolimod's primary amine is basic, while lauryl sulfuric acid is a strong acid, ensuring a large ΔpKa and a high probability of forming a stable this compound salt. fabad.org.tr

Once a salt is formed, it may exist in multiple crystalline forms, or polymorphs, each with different physicochemical properties. Predicting the relative stability of these polymorphs is another area where computational modeling is applied. By calculating the lattice energy of different potential crystal packings, these models can identify the most thermodynamically stable form, which is crucial for ensuring the long-term stability and consistent performance of the final drug product.

Computational Approaches for Analyzing Pharmacophore and Receptor Binding Pockets

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific receptor. For S1P₁ receptor agonists, a pharmacophore model typically includes a positively ionizable feature (or a hydrogen bond donor), a negatively ionizable feature (or a hydrogen bond acceptor), and one or more hydrophobic regions. researchgate.netacs.org

This model is derived from the structures of known active ligands like S1P and Fingolimod-phosphate. researchgate.net The key features are:

Anionic/Hydrogen Bond Acceptor Site: Corresponds to the phosphate or phosphonate (B1237965) group.

Cationic/Hydrogen Bond Donor Site: Corresponds to the protonated amine.

Hydrophobic Tail: Corresponds to the long alkyl chain of S1P or the octylphenyl moiety of Fingolimod.

Cellular and Molecular Mechanisms of Fingolimod Action Beyond S1p1 Immunomodulation

Modulation of Intracellular Signaling Pathways (e.g., MAPK/ERK, NF-kB, p53, mTOR)

Fingolimod (B1672674) influences several critical intracellular signaling cascades that govern cell fate and function. frontiersin.org Its effects are complex and can be cell-type specific.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. In some cancer cells, Fingolimod has been shown to inhibit ERK activity, contributing to its anti-cancer properties. oncotarget.com Conversely, in cultured rat astrocytes, the active form of Fingolimod, Fingolimod-phosphate, stimulates ERK phosphorylation, promoting cell migration. scripps.edu

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Fingolimod has been demonstrated to suppress NF-κB activation. oncotarget.com For instance, in a model of cerebral ischemia, Fingolimod was found to alleviate inflammation by inhibiting the HMGB1/TLR4/NF-κB signaling pathway. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines. researchgate.net

The p53 tumor suppressor protein plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress. Fingolimod can activate a ROS-JNK-p53 loop, leading to autophagy, apoptosis, and necroptosis in human glioblastoma cells. frontiersin.orgnih.gov

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Fingolimod's effect on mTOR is context-dependent. It can inhibit the PI3K/Akt/mTOR pathway, which is often associated with chemoresistance in cancer cells. frontiersin.orgoncotarget.com However, in other contexts, such as in pancreatic stellate cells, Fingolimod has been shown to activate the mTOR pathway. frontiersin.org

| Signaling Pathway | Effect of Fingolimod | Cell Type/Context | Reference |

| MAPK/ERK | Inhibition | Cancer cells | oncotarget.com |

| Stimulation | Rat astrocytes | scripps.edu | |

| NF-κB | Inhibition | Cerebral ischemia model | nih.gov |

| p53 | Activation | Human glioblastoma cells | frontiersin.org |

| mTOR | Inhibition | Cancer cells (PI3K/Akt/mTOR) | frontiersin.orgoncotarget.com |

| Activation | Pancreatic stellate cells | frontiersin.org |

Effects on Cellular Apoptosis and Cell Cycle Regulation

Fingolimod has profound effects on programmed cell death (apoptosis) and the regulation of the cell cycle, contributing to its potential anti-cancer and immunomodulatory activities beyond lymphocyte sequestration. frontiersin.orgnih.gov

Fingolimod can induce apoptosis through multiple signaling pathways. frontiersin.org This includes affecting mitochondrial permeability and the release of cytochrome c. frontiersin.org The pro-apoptotic effects of Fingolimod are also mediated by the regulation of Bcl-2 family proteins, down-regulating anti-apoptotic members like Bcl-2 and up-regulating pro-apoptotic members. oncotarget.com

In terms of cell cycle regulation, Fingolimod can induce cell cycle arrest, primarily at the G0/G1 or G2-M phases. frontiersin.orgoncotarget.com This arrest is often achieved by modulating the levels of key cell cycle regulators. For example, in prostate cancer cells, Fingolimod has been shown to decrease the levels of cyclin-dependent kinases (CDK) 2 and 4, and induce the expression of the cell cycle inhibitor p21. oncotarget.com

| Process | Effect of Fingolimod | Mechanism | Cell Type | Reference |

| Apoptosis | Induction | Mitochondrial pathway, Bcl-2 regulation | Lymphoma, prostate cancer cells | frontiersin.orgoncotarget.com |

| Cell Cycle | Arrest (G0/G1, G2-M) | Downregulation of CDK2, CDK4; Induction of p21 | Prostate cancer cells, lymphoma cells | frontiersin.orgoncotarget.com |

Sphingosine (B13886) Kinase Isozyme Inhibition and Activity Modulation

Fingolimod directly interacts with key enzymes of the sphingolipid metabolic pathway, notably sphingosine kinases (SphK). frontiersin.org There are two main isoforms, SphK1 and SphK2, which often have opposing roles in cell fate, with SphK1 being generally pro-survival and SphK2 pro-apoptotic. frontiersin.org

Fingolimod, in its unphosphorylated form, acts as a competitive inhibitor of SphK1. frontiersin.orgnih.gov This inhibition can lead to the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine, contributing to its anti-cancer effects. oncotarget.com Fingolimod can also inhibit SphK2 in certain cell types, such as neuroblastoma cells. frontiersin.org

It is important to note that Fingolimod is also a substrate for SphK2, which phosphorylates it to its active form, Fingolimod-phosphate. nih.govspandidos-publications.com This active metabolite then acts on S1P receptors. patsnap.com Therefore, Fingolimod's interaction with sphingosine kinases is complex, involving both inhibition and utilization as a substrate.

| Enzyme | Effect of Fingolimod | Note | Reference |

| Sphingosine Kinase 1 (SphK1) | Competitive Inhibition | By unphosphorylated Fingolimod | frontiersin.orgnih.gov |

| Sphingosine Kinase 2 (SphK2) | Inhibition | In certain cell types (e.g., neuroblastoma) | frontiersin.org |

| Substrate | Phosphorylates Fingolimod to its active form | nih.govspandidos-publications.com |

Direct Cellular Effects on Non-Immune Cell Types (e.g., Astrocytes, Hepatocytes)

Fingolimod can cross the blood-brain barrier and exert direct effects on various non-immune cells within the CNS and other organs. patsnap.comscripps.edu

Astrocytes , the most abundant glial cells in the CNS, are key targets of Fingolimod. nih.gov In a pro-inflammatory environment, Fingolimod-phosphate can inhibit the production of inflammatory cytokines by human astrocytes. scripps.edunih.gov It can also modulate astrocyte migration. scripps.edu Interestingly, the efficacy of Fingolimod in animal models of multiple sclerosis is diminished when S1P1 receptors are selectively deleted from astrocytes, highlighting the importance of its direct CNS effects. scripps.edu However, some studies have shown that direct application of Fingolimod-phosphate on cultured astrocytes under pro-inflammatory conditions did not alter the expression of glutamate (B1630785) transporters, suggesting that some of its effects on these cells may be indirect. nih.gov

Hepatocytes are the primary cells of the liver. While the provided search results focus more on liver injury as a potential side effect, they do indicate that Fingolimod can influence signaling pathways within liver tumor models. For example, in a rat model of liver tumors, Fingolimod was shown to suppress tumor growth by inducing apoptosis via the downregulation of phospho-Akt. oncotarget.com

| Cell Type | Direct Effect of Fingolimod | Functional Consequence | Reference |

| Astrocytes | Inhibition of inflammatory cytokine production | Anti-inflammatory | scripps.edunih.gov |

| Stimulation of cell migration (via ERK) | Potential role in CNS repair | scripps.edu | |

| Hepatocytes (in liver tumor model) | Induction of apoptosis | Anti-tumor effect | oncotarget.com |

Preclinical Pharmacokinetics and Metabolism of Fingolimod Analogs

Absorption, Distribution, and Elimination Pathways of Fingolimod (B1672674) Analogs

The preclinical and clinical pharmacokinetics of fingolimod (also known as FTY720) are well-documented, providing a baseline for its analogs.

Absorption: Fingolimod is characterized by slow but extensive absorption following oral administration. medsinfo.com.au In healthy volunteers, the time to reach maximum plasma concentration (Tmax) is between 12 and 16 hours. drugbank.comunipg.it Its absolute oral bioavailability is high, at approximately 93%, and is not significantly affected by food intake. medsinfo.com.autandfonline.comnih.gov Fingolimod is highly lipophilic, which facilitates its absorption. medsinfo.com.au

Distribution: A key feature of fingolimod's distribution is its extensive sequestration in red blood cells, with about 86% of the drug in the blood being cell-associated. drugbank.comfrontiersin.orgresearchgate.net This high distribution into cells contributes to its very large apparent volume of distribution, approximately 1200 L. medsinfo.com.audrugbank.comfrontiersin.org Both fingolimod and its active phosphate (B84403) metabolite are highly bound to plasma proteins (>99.7%), primarily albumin. medsinfo.com.autandfonline.comresearchgate.net

Preclinical studies with fingolimod analogs have shown how structural changes can alter these properties. For instance, two analogs, FTY720-C2 and FTY720-Mitoxy, demonstrated rapid detection in both plasma and brain after intravenous administration in mice. nih.govresearchgate.net However, after oral dosing, only FTY720-C2 was found in plasma and brain, indicating that FTY720-Mitoxy had poor oral bioavailability. nih.govresearchgate.net Furthermore, both of these analogs showed a time-dependent increase in their brain-to-plasma ratio, suggesting preferential partitioning to the brain, a characteristic that could be significant for neurological indications. nih.govresearchgate.net

Elimination: The elimination of fingolimod is a slow process, with a terminal half-life of 6 to 9 days in humans. tandfonline.comnih.gov This long half-life, combined with slow absorption, results in stable, flat concentration profiles with once-daily dosing after reaching a steady state in 1-2 months. drugbank.comnih.govresearchgate.net Clearance is primarily metabolic, as unchanged fingolimod and its active metabolite account for less than 2.5% of the dose excreted in feces. drugbank.com The majority of the drug is eliminated as inactive metabolites, primarily in the urine. drugbank.comnih.gov

In Vitro and In Vivo Metabolic Transformations of Fingolimod Analogs

The biotransformation of fingolimod is complex and follows three main pathways, mimicking the metabolism of endogenous sphingolipids. nih.govresearchgate.netnih.gov

Phosphorylation: The primary and most critical metabolic step is the reversible, stereoselective phosphorylation of fingolimod to its active metabolite, (S)-fingolimod-phosphate (fingolimod-P). medsinfo.com.autandfonline.comnih.gov This conversion is catalyzed by sphingosine (B13886) kinases, particularly SPHK2. frontiersin.orgplos.orgrupress.org This active metabolite is responsible for the drug's mechanism of action. unipg.it

Oxidative Metabolism: The second major pathway involves the oxidation of the octyl side chain. nih.gov This is primarily catalyzed by cytochrome P450 4F2 (CYP4F2). drugbank.comnih.govresearchgate.net This process leads to hydroxylation and further oxidation, forming a series of inactive carboxylic acid metabolites that are then excreted. researchgate.netplos.org

Ceramide Analog Formation: A third, less common pathway involves the formation of inactive non-polar ceramide analogs through conjugation with endogenous fatty acids. researchgate.netnih.gov

In vitro studies using liver microsomes from various species (mouse, rat, dog, monkey, and human) have been used to evaluate the metabolic stability of new analogs. For FTY720-C2 and FTY720-Mitoxy, intrinsic clearance varied significantly across species. nih.govresearchgate.netresearchgate.net In hepatocyte studies, both analogs were metabolized on the octyl side chain, creating carboxylic acid metabolites similar to the parent fingolimod. nih.govresearchgate.netplos.org A crucial difference, however, was that these specific analogs did not form phosphorylated metabolites, which has implications for their mechanism of action and potential to avoid S1P1-mediated immunosuppression. nih.govresearchgate.net

Interconversion Dynamics Between Fingolimod and its Active Metabolite

The interconversion between fingolimod and its active phosphate metabolite, fingolimod-P, is a dynamic and continuous process that is central to its pharmacology. nih.govresearchgate.net

Phosphorylation: As mentioned, sphingosine kinases (SPHKs) are responsible for converting the fingolimod prodrug into the active fingolimod-P. frontiersin.orgnih.gov This occurs rapidly in vivo. researchgate.net

Dephosphorylation: The reverse reaction, the dephosphorylation of fingolimod-P back to fingolimod, is carried out by lipid phosphate phosphatases (LPPs). frontiersin.org This process is also a major elimination pathway for the active metabolite. nih.gov

This rapid interconversion occurs both in vivo and ex vivo, which can complicate bioanalysis of blood samples unless specific procedures, such as cell lysis, are used to stabilize the analytes. nih.govresearchgate.net Preclinical pharmacokinetic models in rats have been developed to better understand these interconversion kinetics. nih.gov These models have revealed significant interspecies differences; for example, the rate of fingolimod phosphorylation in human platelets is about four times slower than in rat platelets, while dephosphorylation rates are comparable. nih.gov These differences are critical for translating preclinical findings to human studies. nih.gov In human blood, fingolimod and fingolimod-P exist in a near-equal balance at steady state. frontiersin.org

Impact of Structural Modifications on Preclinical Pharmacokinetic Profiles

Modifying the structure of the fingolimod molecule can profoundly impact its pharmacokinetic profile, selectivity, and ultimately its therapeutic potential. The development of second-generation S1P receptor modulators has focused on optimizing these properties.

Structural modifications aim to achieve several goals, including:

Enhanced Selectivity: Fingolimod is non-selective, acting on S1P1, S1P3, S1P4, and S1P5 receptors. tandfonline.com Some adverse effects are linked to activity at receptors other than S1P1 (e.g., cardiac effects and S1P3). tandfonline.com Analogs have been designed to be more selective for specific S1P receptors. For example, ozanimod (B609803) targets S1P1 and S1P5, while etrasimod (B607385) targets S1P1, S1P4, and S1P5. tandfonline.comtandfonline.com

Altered Metabolism: Changes to the molecular structure can prevent phosphorylation. Non-phosphorylatable analogs of FTY720, such as VPC01091.4 and AAL-149, are being investigated for effects independent of S1P receptors, such as the inhibition of the TRPM7 channel. rupress.org These analogs cannot be activated to become S1P receptor agonists, thus separating different potential mechanisms of action. rupress.org

Improved Pharmacokinetic Properties: Modifications can alter absorption, distribution, and half-life. Replacing the flexible lipid tail of fingolimod with a more rigid aromatic structure, as seen in the development of siponimod, was a strategy to enhance receptor selectivity and optimize pharmacokinetic properties. mdpi.com This led to a compound with a different half-life (a plasma half-life of 19 hours in monkeys) compared to fingolimod's much longer half-life. mdpi.com

The study of analogs like FTY720-C2 and FTY720-Mitoxy provides direct preclinical evidence of these impacts. The modifications in FTY720-Mitoxy resulted in a lack of oral bioavailability, a critical pharmacokinetic failure. nih.govresearchgate.net Both analogs were designed to avoid the S1P1-mediated immunosuppressive effects by not forming phosphorylated metabolites, demonstrating how structural changes can fundamentally alter the metabolic pathway and resulting biological activity. nih.govresearchgate.net

Formulation Development Strategies for Optimizing Drug Salt Performance

Strategies for Enhancing the Dissolution Rate of Poorly Soluble Salts

The rate at which a drug dissolves is often the rate-limiting step for its absorption, particularly for compounds with low solubility, classified under the Biopharmaceutical Classification System (BCS) as Class II drugs. scispace.com Fingolimod (B1672674) hydrochloride, for instance, is very slightly soluble or practically insoluble in aqueous buffers at or above pH 3.0. fda.gov While salt formation is a primary strategy to improve solubility and dissolution, further formulation techniques are often necessary. researchgate.net

One of the most effective strategies is the incorporation of surfactants, such as sodium lauryl sulfate (B86663) (SLS), into the formulation. nih.govumn.edu Surfactants enhance the dissolution of poorly water-soluble drugs by reducing the surface tension between the drug particles and the dissolution medium, which improves the wettability of the drug. nih.govumn.edu This is crucial for low-dose drugs like fingolimod, where ensuring complete and rapid dissolution is key. google.com

Research has demonstrated the effectiveness of this approach. For example, the inclusion of SLS in tablet formulations containing simvastatin (B1681759) and aspirin (B1665792), both poorly soluble drugs, significantly enhanced their dissolution rates. nih.gov In another study, dispersing cyclosporin (B1163) A in a system with SLS and dextrin (B1630399) resulted in a dissolution of 100% after 30 minutes, compared to only 30% for the pure drug. nih.gov For fingolimod specifically, patent literature describes formulations where the addition of SLS is critical to achieving rapid dissolution. One patent disclosed a composition that achieved over 95% dissolution within 30 minutes in a dissolution medium containing 0.2% SLS. google.com

Interactive Table: Dissolution Profile of Fingolimod Formulation with Surfactant

The following table presents data from a study on a fingolimod composition, demonstrating the impact of using powdered cellulose (B213188) and a surfactant on the dissolution rate. google.com

| Time (minutes) | Dissolution Medium | Dissolution Rate (%) |

| 30 | 0.1N HCl + 0.2% SLS | > 95% |

| 30 | Acetate Buffer + 0.2% SLS | > 90% |

| 30 | Phosphate (B84403) Buffer + 0.2% SLS | > 90% |

This data illustrates that the inclusion of a surfactant like Sodium Lauryl Sulfate (SLS) in the formulation leads to rapid and nearly complete dissolution of fingolimod across various pH conditions, simulating different parts of the gastrointestinal tract.

Techniques for Improving the Aqueous Solubility of Drug Salts

Improving the aqueous solubility of a drug is a fundamental goal in formulation development. researchgate.net For fingolimod, various salt forms were evaluated during its development, with the hydrochloride salt initially selected for its favorable solubility and stability characteristics compared to the free base. fda.gov The creation of the fingolimod lauryl sulfate salt represents a further refinement, combining the drug with an anionic surfactant to form a distinct chemical entity. nih.gov

Studies have shown that SLS is an effective solubilizing agent for a wide range of drugs. researchgate.netpharmaexcipients.com In one investigation involving 19 different drugs, most showed a significant increase in solubility when the concentration of SLS was above its CMC. pharmaexcipients.com The formation of the this compound salt itself leverages this principle, as the lauryl sulfate anion acts as a built-in surfactant, enhancing homogeneity and stability.

Another technique is the formation of amorphous solid dispersions (ASDs). gsconlinepress.com In an ASD, the drug is dispersed in a polymer matrix in an amorphous, non-crystalline state. This amorphous form has higher free energy and, consequently, higher apparent solubility than its crystalline counterpart. researchgate.net

Approaches for Controlling Polymorphism and Amorphous Forms in Formulations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, and stability. researchgate.net Fingolimod hydrochloride is known to exhibit polymorphism, with at least three forms identified (Form I, II, and III). geneesmiddeleninformatiebank.nl However, these transformations are considered to have no significant effect on the drug's solubility properties. geneesmiddeleninformatiebank.nl

Despite this, controlling the solid-state form of a drug within a formulation is critical to ensure consistent performance. A key approach is the use of excipients that can stabilize a desired form or prevent conversion to a less soluble one. researchgate.net Surfactants play a crucial role in this context, particularly in stabilizing amorphous forms. gsconlinepress.com

The incorporation of surfactants into amorphous solid dispersions (ASDs) is a well-documented strategy to prevent the recrystallization of the amorphous drug. gsconlinepress.com Recrystallization would lead to a decrease in solubility and bioavailability over time. researchgate.net A study on itraconazole-based ASDs found that the inclusion of sodium lauryl sulfate (SLS) or TPGS (tocopherol polyethylene (B3416737) glycol 1000 succinate) prevented drug recrystallization. gsconlinepress.com The ternary mixtures of drug, polymer, and surfactant were found to be stable for extended periods even under high-stress conditions (100% relative humidity), demonstrating the stabilizing effect of the surfactant. gsconlinepress.com By preventing recrystallization, the surfactant helps maintain the drug in a supersaturated state, which enhances its performance. gsconlinepress.com

Role of Surfactants (e.g., Lauryl Sulfate) in Modulating Drug Release and Stability in Formulations

Surfactants like lauryl sulfate are multifunctional excipients that play a pivotal role in modulating both the release and stability of drug formulations. nih.govwisdomlib.org In the context of this compound, the lauryl sulfate component is integral to the product's performance.

Modulating Drug Release: The primary mechanism by which lauryl sulfate modulates drug release is by enhancing dissolution. nih.gov As a wetting agent, it lowers the interfacial tension between the solid drug particles and the surrounding liquid. umn.edu This allows for faster penetration of the dissolution medium into the dosage form, leading to quicker disintegration and release of the active ingredient. nih.gov This is particularly important for solid oral dosage forms. google.com Research on a combination of simvastatin and aspirin showed that incorporating SLS significantly enhanced the dissolution rates of both drugs. nih.gov Furthermore, in low-dose formulations like fingolimod, ensuring uniform and consistent release is a challenge. google.com Intimately mixing fingolimod with a surfactant like sodium lauryl sulfate has been shown to reduce the adhesion of drug particles to processing equipment and to each other, which improves blend uniformity and ensures more consistent drug release from the final dosage form. google.com.nagoogle.com

Modulating Stability: The lauryl sulfate anion in this compound contributes significantly to the formulation's stability. Its presence helps ensure homogeneity and can extend the product's shelf life by preventing the aggregation of drug particles. This is a critical factor for low-dose drugs where content uniformity is paramount. google.com In formulations where the drug exists in a metastable or amorphous form, surfactants can inhibit crystallization, thereby preserving the enhanced solubility and bioavailability of that form throughout the product's shelf life. gsconlinepress.comresearchgate.net Studies on ASDs have shown that surfactants can maintain the stability of supersaturated drug solutions, preventing the drug from crashing out of solution and ensuring consistent therapeutic performance. gsconlinepress.com

Interactive Table: Research Findings on the Role of Lauryl Sulfate in Formulations

| Function | Mechanism | Research Finding | Citation(s) |

| Dissolution Enhancement | Acts as a wetting agent and solubilizer. | Significantly enhanced the dissolution rates of poorly soluble drugs like simvastatin and aspirin. | nih.gov |

| Solubility Improvement | Forms micelles above the CMC, entrapping drug molecules. | Most of 19 tested drugs showed a considerable increase in solubility in SLS solutions above the CMC. | pharmaexcipients.com |

| Stability (Physical Form) | Prevents recrystallization of amorphous drug forms. | In Itraconazole-based ASDs, SLS prevented recrystallization and maintained stability for 12 hours at 100% RH. | gsconlinepress.com |

| Stability (Homogeneity) | Prevents drug aggregation and improves blend uniformity. | The formulation of fingolimod with sodium lauryl sulfate ensures homogeneity and extends shelf life. | |

| Processability | Reduces adhesion of drug particles to equipment. | Intimately mixing fingolimod with a surfactant improves processing and reduces blend uniformity problems. | google.com.nagoogle.com |

Research Challenges and Future Directions in Fingolimod Lauryl Sulfate Studies

Addressing Challenges in the Crystallization and Polymorphic Control of Pharmaceutical Salts

The formation of a salt, such as Fingolimod (B1672674) Lauryl Sulfate (B86663), is a common strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API). However, this process introduces significant challenges related to crystallization and polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each potentially possessing different properties like solubility, stability, and bioavailability. ijsra.netnih.gov It is estimated that over half of all pharmaceutical compounds exhibit polymorphism, making its control a critical aspect of drug development. ijsra.netajol.info

A primary challenge is to identify and consistently produce the most thermodynamically stable polymorph to ensure reproducible product performance and quality over its shelf life. ajol.info The development of a metastable form, while sometimes offering advantages like improved solubility, carries the risk of converting to a more stable, less soluble form during storage or manufacturing. researchgate.net A notable historical example is the case of the antiviral drug ritonavir, where the unexpected appearance of a more stable, less soluble polymorph led to significant bioavailability issues. nih.gov For Fingolimod Lauryl Sulfate, a crucial research focus would be to screen for potential polymorphic and pseudopolymorphic (solvated or hydrated) forms under various crystallization conditions (e.g., different solvents, temperatures, and saturation levels). nih.govresearchgate.net The influence of the lauryl sulfate counter-ion on the crystal packing of fingolimod adds a layer of complexity that must be thoroughly investigated.

Future work must address the kinetic and thermodynamic factors governing polymorphic transformations to prevent such issues. researchgate.net This involves designing robust crystallization processes and developing formulation strategies that either stabilize the desired form or utilize the most stable polymorph from the outset.

| Property | Description of Impact | Relevance to this compound Development |

|---|---|---|

| Solubility & Dissolution Rate | Metastable polymorphs are generally more soluble than their stable counterparts. Different forms can lead to variations in how quickly the drug dissolves. ajol.infonih.gov | Could significantly alter the absorption profile. A less soluble form could reduce therapeutic efficacy. |

| Bioavailability | Differences in solubility and dissolution directly impact the amount of drug absorbed into the bloodstream. ijsra.net | Ensuring consistent bioavailability is critical for a therapeutic effect; polymorphic inconsistency can lead to treatment failure. |

| Chemical & Physical Stability | The most thermodynamically stable polymorph is typically the most chemically stable. nih.gov Metastable forms can convert to the stable form over time, especially under heat or humidity. researchgate.net | Polymorphic conversion on storage can alter the drug product's properties, affecting shelf-life and performance. |

| Manufacturing Properties | Crystal shape and habit affect bulk properties like flowability and compressibility, which are critical for tablet manufacturing. ijsra.net | Different polymorphs could require different manufacturing processes, complicating production and quality control. |

Innovations in Analytical Methodologies for Comprehensive Salt Characterization

Thorough characterization of a new pharmaceutical salt like this compound is non-negotiable for ensuring its quality, stability, and performance. While traditional methods provide a foundational understanding, ongoing innovations in analytical techniques offer deeper insights with greater precision and efficiency. walshmedicalmedia.com

The cornerstone of solid-state characterization includes techniques like X-ray Powder Diffraction (XRPD) for identifying crystalline structure and polymorphism, Differential Scanning Calorimetry (DSC) for analyzing thermal behavior and phase transitions, and spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman Spectroscopy. ijsra.netamericanpharmaceuticalreview.comgoogle.com For instance, the crystalline form of Fingolimod HCl has been characterized using XRPD and DSC to identify its unique polymorphic form. google.com

However, the future of pharmaceutical analysis lies in the integration of advanced and hyphenated techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for assessing the purity of this compound and quantifying any degradation products or impurities. rjptonline.orgsepscience.comijpsjournal.com The coupling of liquid chromatography with Mass Spectrometry (LC-MS) provides unparalleled sensitivity and specificity for identifying and quantifying trace-level compounds. ijpsjournal.comijcrt.org

Furthermore, non-destructive techniques are becoming increasingly important for process analytical technology (PAT). Near-Infrared (NIR) and Raman spectroscopy can be used for real-time monitoring of crystallization processes, ensuring polymorphic consistency during manufacturing. ijcrt.orgresearchgate.net These advanced methods, used in combination, will be indispensable for building a comprehensive profile of this compound, from its fundamental structure to its behavior in a final formulated product.

| Technique | Primary Application | Advantage in Salt Characterization |

|---|---|---|

| X-Ray Powder Diffraction (XRPD) | Identification of crystal structure and polymorphs. ijsra.net | Definitively distinguishes between different crystalline forms of this compound. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (melting, crystallization). americanpharmaceuticalreview.com | Determines melting point and thermodynamic stability of polymorphs. |

| HPLC / UHPLC | Purity assessment and quantification of API and impurities. ijpsjournal.com | Ensures the chemical purity of the salt and monitors its stability over time. rjptonline.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive identification and quantification of compounds. ijcrt.org | Crucial for detecting and identifying unknown impurities or degradation products at very low levels. |

| Raman Spectroscopy | Non-destructive chemical and structural analysis. ijcrt.org | Allows for in-situ monitoring of polymorphic form during crystallization without altering the sample. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. solubilityofthings.com | Confirms the molecular structure of the this compound salt and the stoichiometric ratio of the API to the counter-ion. |

Computational Advancements in Predicting Drug-Salt Behavior and Receptor Interactions

The integration of computational modeling into pharmaceutical development has shifted the paradigm from a trial-and-error approach to a more predictive, rational design process. srce.hr For this compound, computational tools offer a powerful means to forecast its properties and biological activity before extensive laboratory work is undertaken.

In the realm of solid-state science, computational models can predict the physicochemical properties of salts. By applying thermodynamic principles and molecular modeling, it is possible to estimate the solubility advantage a salt form might offer over the parent drug or predict the likelihood of a salt disproportionating back to its free form under certain conditions. nih.govresearchgate.net Molecular dynamics (MD) simulations can be used to understand the interactions between the drug and counter-ion within the crystal lattice, providing insights into the stability of different polymorphs. srce.hr

For receptor interactions, in silico docking studies have been invaluable in understanding how fingolimod and its derivatives engage with their biological targets, the sphingosine-1-phosphate (S1P) receptors. frontiersin.org These models simulate the binding of the ligand (e.g., the active phosphorylated form of fingolimod) into the receptor's binding pocket, predicting the binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. frontiersin.orgoup.com Such studies have shown that the alkyl tail of fingolimod inserts into a hydrophobic pocket between transmembrane helices, which is crucial for receptor activation. frontiersin.orgresearchgate.net These computational approaches can guide the design of new fingolimod derivatives with enhanced selectivity or potency by predicting how structural modifications will affect receptor binding. nih.gov

| Computational Method | Application Area | Predicted Outcome for Fingolimod/Salts |

|---|---|---|

| Salt/Polymorph Prediction | Solid-state chemistry | Predicts likelihood of forming a stable this compound salt and identifies potential polymorphic forms. researchgate.net |

| Solubility Modeling | Formulation science | Estimates the pH-solubility profile and maximal solubility advantage of the salt form compared to the free base. nih.gov |

| Molecular Docking | Pharmacology, Medicinal Chemistry | Visualizes the binding pose of fingolimod-phosphate in S1P receptors and predicts binding affinity. frontiersin.orgoup.com |

| Molecular Dynamics (MD) Simulations | Biophysics, Solid-state chemistry | Simulates the stability of the drug-receptor complex over time and assesses the stability of the salt's crystal lattice. srce.hrresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Models the relationship between the chemical structure of fingolimod derivatives and their biological activity. |

Exploration of Novel Mechanisms and Therapeutic Potentials of Fingolimod Derivatives

While fingolimod's primary mechanism of action—modulating S1P receptors to sequester lymphocytes in lymph nodes—is well-established, research is rapidly uncovering a more complex pharmacological profile and exploring derivatives with improved or novel activities. tandfonline.comnih.gov This ongoing exploration presents a significant frontier for future therapeutic development.

A major research direction is the development of second-generation S1P receptor modulators with greater selectivity. mdpi.com Fingolimod is non-selective, acting on four of the five S1P receptor subtypes. mdpi.com Derivatives that selectively target the S1P1 receptor, which is primarily responsible for lymphocyte trafficking, could offer a similar therapeutic effect with a better safety profile by avoiding off-target effects associated with other subtypes. mdpi.comresearchgate.net Novel morpholino-derivatives of fingolimod, such as ST-1893 and ST-1894, have been synthesized and shown to be selective S1P1 modulators with efficacy in preclinical models. mdpi.comresearchgate.netgoettingen-research-online.de

Beyond S1P receptor modulation, studies are revealing receptor-independent actions of fingolimod. These include the activation of protein phosphatase 2A (PP2A) and the inhibition of enzymes like S1P lyase, which could contribute to its therapeutic effects. nih.gov Researchers have designed analogs like FTY720-C2 and FTY720-Mitoxy to enhance these alternative pathways. plos.org This expanded understanding of fingolimod's molecular actions has opened the door to investigating its potential in a wide range of diseases beyond multiple sclerosis, including other autoimmune disorders, neurodegenerative conditions like Alzheimer's and Parkinson's disease, and even certain types of cancer. nih.govmdpi.com The development of new salt forms like this compound could play a role in optimizing the formulation and delivery of these next-generation derivatives for these new potential indications.

| Derivative Name | Key Feature / Modification | Investigated Therapeutic Potential / Mechanism |

|---|---|---|

| Siponimod (BAF312) | Second-generation S1P modulator | Selective for S1P1 and S1P5 receptors; approved for secondary progressive multiple sclerosis. mdpi.com |

| Ozanimod (B609803) (RPC-1063) | Second-generation S1P modulator | Selective for S1P1 and S1P5 receptors; approved for relapsing forms of multiple sclerosis. mdpi.com |

| ST-1893 / ST-1894 | Morpholine ring in the polar head group | Selective S1P1 receptor modulators with immunosuppressive potential shown in preclinical models. mdpi.comresearchgate.net |

| FTY720-C2 | Ceramide-based analog | Designed to be more potent in stimulating PP2A activity. plos.org |

| FTY720-Mitoxy | Triphenylphosphonium modification | Designed to target the drug to mitochondria. plos.org |

Q & A

Basic: What analytical methods are recommended for the synthesis and characterization of Fingolimod Lauryl Sulfate?

Answer: Synthesis typically involves sulfonation of Fingolimod using lauryl sulfate derivatives under controlled conditions. Characterization employs high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (LC-MS) for molecular weight confirmation. Pharmacopeial guidelines (e.g., USP) recommend validated methods for impurity profiling, including residual solvents and degradation products .

Advanced: How should clinical trials for relapsing-remitting multiple sclerosis (RRMS) be designed to evaluate this compound’s efficacy and safety?

Answer: Trials should adopt a double-blind, randomized controlled design with active comparators (e.g., interferon-beta). Primary endpoints include annualized relapse rate (ARR) and disability progression measured by Expanded Disability Status Scale (EDSS). Safety endpoints must monitor cardiac events (e.g., bradycardia), liver function, and infections. Stratified randomization based on prior treatment history and subgroup analysis for pediatric populations (≥10 years) are critical, as per FDA approval criteria .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer: Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Use LC-MS to identify degradation products (e.g., lauryl alcohol from sulfate ester hydrolysis). Accelerated stability testing (40°C/75% RH) over 6 months, coupled with real-time studies (25°C/60% RH), provides shelf-life estimates. Monitor pH, particulate formation, and potency changes using validated HPLC methods .

Advanced: What pharmacokinetic/pharmacodynamic (PK/PD) modeling approaches are suitable for this compound?

Answer: Population PK models incorporating covariates like body weight, CYP2D6 polymorphism, and albumin levels can predict drug exposure. PD models should link sphingosine-1-phosphate (S1P) receptor modulation (via flow cytometry) to lymphocyte count reduction. Non-linear mixed-effects modeling (e.g., NONMEM) is recommended to account for inter-individual variability and dose-response relationships .

Basic: What quality control parameters are critical for this compound in pharmaceutical formulations?

Answer: Key parameters include:

- Purity : ≥98% by HPLC.

- Impurities : ≤0.5% for any unidentified degradation product (ICH Q3B).

- Dissolution : ≥85% release within 30 minutes (USP apparatus II, pH 6.8 buffer).

- Content uniformity : ±5% deviation across tablets.

Refer to USP monographs for lauryl sulfate derivatives, which mandate fatty acid composition analysis and hydroxyl value determination .

Advanced: How can contradictory data on this compound’s safety profile be reconciled in meta-analyses?

Answer: Apply the Hartung-Knapp-Sidik-Jonkman random-effects model to account for heterogeneity across studies. Stratify data by trial phase (I vs. III), patient demographics, and concomitant therapies. For cardiovascular risks, meta-regression can adjust for baseline heart rate and QT interval variability. Adverse event (AE) data should be weighted by study quality (e.g., CONSORT adherence) .

Basic: What in vitro assays are used to evaluate this compound’s mechanism of action?

Answer:

- S1P Receptor Binding : Radioligand displacement assays using HEK293 cells expressing S1P1 receptors.

- Lymphocyte Sequestration : Flow cytometry to quantify CD4+/CD8+ T-cell redistribution in human whole blood.

- Blood-Brain Barrier Penetration : Transwell models with immortalized brain endothelial cells (e.g., hCMEC/D3) .

Advanced: What statistical methods address missing data in longitudinal trials of this compound?

Answer: Use multiple imputation (MI) with chained equations for missing EDSS scores or MRI lesion counts. Sensitivity analyses (e.g., pattern-mixture models) assess robustness against missing-not-at-random (MNAR) assumptions. For dropout-related missingness, mixed-effects models for repeated measures (MMRM) provide unbiased estimates .

Basic: How is this compound’s bioequivalence established against its hydrochloride form?

Answer: Conduct crossover studies in healthy volunteers measuring AUC0–∞ and Cmax. Criteria: 90% CI of geometric mean ratios within 80–125%. Use validated LC-MS/MS for plasma quantification. Monitor lymphocyte counts as a PD biomarker to confirm therapeutic equivalence .

Advanced: What omics approaches elucidate this compound’s long-term effects in RRMS?

Answer: Transcriptomic profiling (RNA-seq) of peripheral blood mononuclear cells (PBMCs) identifies pathways like NF-κB and JAK-STAT. Proteomics (LC-MS/MS) quantifies S1P receptor isoforms in cerebrospinal fluid. Metabolomics (NMR) reveals changes in sphingolipid metabolism linked to disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.